

# An In-depth Technical Guide to Bismuth Iodide Oxide (BiOI)

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Compound of Interest		
Compound Name:	Bismuth iodide oxide	
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### **Abstract**

Bismuth iodide oxide (BiOI), a member of the bismuth oxyhalide family, has garnered significant attention in recent scientific research due to its unique layered crystal structure, narrow band gap, and notable photocatalytic and photoelectric properties. This technical guide provides a comprehensive overview of the fundamental chemical and physical characteristics of BiOI, including its chemical formula, nomenclature, and key quantitative data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate reproducible research and development. This document aims to serve as a core reference for professionals in materials science, chemistry, and drug development exploring the potential applications of this promising inorganic compound.

## **Chemical Formula and Nomenclature**

The precise chemical formula for **bismuth iodide oxide** is BiOI.[1][2][3][4] This formula indicates a stoichiometric composition of one bismuth (Bi) atom, one iodine (I) atom, and one oxygen (O) atom.

The nomenclature for this compound can be categorized into systematic and common names:

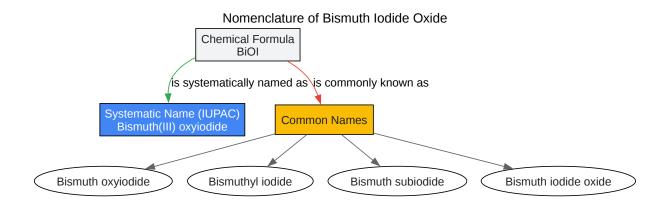
• Systematic (IUPAC) Name: The official name designated by the International Union of Pure and Applied Chemistry (IUPAC) is Bismuth(III) oxylodide. The Roman numeral (III) specifies



the +3 oxidation state of the bismuth atom.

- Common Names: In scientific literature and commercial contexts, BiOI is frequently referred to by several other names, including:
  - Bismuth oxyiodide[1][2][3][4]
  - Bismuthyl iodide[2][3][4]
  - Bismuth subiodide[4]
  - Bismuth iodide oxide[2]

The relationship between the chemical formula and its various names is illustrated in the diagram below.



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Figure 1: Relationship between the chemical formula and nomenclature of BiOI.

## **Quantitative Data**

A summary of the key quantitative properties of **bismuth iodide oxide** is presented in the table below for easy comparison.



Property	Value	Reference(s)
Crystal Structure		
Crystal System	- Tetragonal	[5]
Space Group	P4/nmm	[5]
Lattice Parameters (a, b)	~4.00 Å	[6]
Lattice Parameter (c)	~9.13 - 9.60 Å	[6]
Bi-O Bond Length	~2.34 Å	[6]
Bi-I Bond Length	~3.38 Å	[6]
Physical Properties		
Molar Mass	351.88 g/mol	[2]
Density	~7.92 - 8.0 g/cm <sup>3</sup>	[2][6]
Appearance	Brick red to reddish-brown powder or copper-colored crystals	[2][4]
Thermal Properties		
Melting Point	Decomposes at red heat (~300 °C)	[2][5]
Thermal Stability	Structurally stable up to ~39 °C, with decomposition starting above this temperature and becoming significant at higher temperatures.	[7]
Electronic Properties		
Band Gap (Eg)	1.86 - 2.04 eV (Indirect)	[2][3]

## **Experimental Protocols**



Detailed methodologies for the synthesis and characterization of **bismuth iodide oxide** are crucial for obtaining materials with desired properties. Below are representative protocols.

## Synthesis of BiOI Microspheres via Solvothermal Method

This protocol is adapted from a reliable method for producing BiOI microspheres with high photocatalytic activity.

#### Materials:

- Bismuth(III) nitrate pentahydrate (Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O)
- Potassium iodide (KI)
- Ethylene glycol
- Ethanol
- Deionized water

#### Procedure:

- Preparation of Precursor Solutions:
  - o Solution A: Dissolve 2.91 g of Bi(NO₃)₃·5H₂O in 60 mL of ethylene glycol in a beaker with magnetic stirring until a clear solution is obtained.
  - Solution B: Dissolve 0.996 g of KI in 60 mL of ethylene glycol in a separate beaker.[1]
- Mixing and Precipitation:
  - Slowly add Solution B to Solution A dropwise while stirring. A reddish-brown precipitate will form.
  - Continue stirring the mixture for 30 minutes at room temperature.[1]
- Solvothermal Reaction:



- Transfer the resulting suspension to a 150 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven to 126 °C for 18 hours.
- Allow the autoclave to cool down to room temperature naturally.
- Washing and Drying:
  - Collect the precipitate by centrifugation or decantation.
  - Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and ethylene glycol.
  - Dry the final product in an oven at 60-80 °C for several hours.[4]

#### **Characterization of BiOl**

Standard techniques for characterizing the synthesized BiOI are outlined below.

- 1. X-ray Diffraction (XRD):
- Purpose: To determine the crystal structure, phase purity, and crystallite size.
- Procedure: A powdered sample of the synthesized BiOI is mounted on a sample holder. The XRD pattern is typically recorded using a diffractometer with Cu K $\alpha$  radiation ( $\lambda$  = 1.5406 Å) over a 20 range of 10-80°. The resulting diffraction peaks can be compared with standard JCPDS card No. 10-0445 for BiOI to confirm the tetragonal phase.[8]
- 2. Scanning Electron Microscopy (SEM):
- Purpose: To observe the morphology, particle size, and surface features of the BiOI.
- Procedure: A small amount of the dried BiOI powder is dispersed on a carbon tape adhered to an SEM stub. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging. The sample is then imaged in the SEM chamber under high vacuum.
- 3. UV-Vis Diffuse Reflectance Spectroscopy (DRS):

## Foundational & Exploratory





- Purpose: To determine the optical properties, particularly the band gap energy.
- Procedure: The absorbance spectrum of the powdered BiOI sample is measured using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The band gap energy (Eg) can be estimated from the absorption edge using the Tauc plot method for an indirect band gap semiconductor.
- 4. Photocatalytic Activity Measurement:
- Purpose: To evaluate the efficiency of BiOI in degrading a model organic pollutant under light irradiation.
- Experimental Setup: A suspension of the BiOI catalyst (e.g., 0.25 g/L) in an aqueous solution of a model pollutant (e.g., 30 ppm ciprofloxacin) is placed in a photoreactor.[1] A light source (e.g., a 300W Xe lamp with a UV cutoff filter for visible light) is used to irradiate the suspension.[6]

#### Procedure:

- The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorptiondesorption equilibrium.
- The light source is turned on to initiate the photocatalytic reaction.
- Aliquots of the suspension are withdrawn at regular time intervals and centrifuged to remove the catalyst particles.
- The concentration of the pollutant in the supernatant is analyzed using a suitable technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC), to determine the degradation efficiency over time.[1]

The experimental workflow for synthesis and characterization is depicted in the following diagram.



#### Experimental Workflow for BiOI Synthesis and Characterization **Synthesis** Precursor Solution A Precursor Solution B (Bi(NO<sub>3</sub>)<sub>3</sub>.5H<sub>2</sub>O in Ethylene Glycol) (KI in Ethylene Glycol) Mixing and Precipitation Solvothermal Reaction (126 °C, 18 h) Washing and Drying Characterize with Characterize with Characterize with Test with Characterization X-ray Diffraction (XRD) Scanning Electron Microscopy (SEM) UV-Vis DRS Photocatalytic Activity Test (Crystal Structure) (Morphology) (Band Gap) (Efficiency)

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